2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE
Overview
Description
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the cyanide group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional functional groups.
4,6-Diphenyl-3-pyridyl cyanide: Similar in structure but without the pyrazole and sulfanyl groups.
Uniqueness
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c1-17-13-18(2)29(28-17)24(30)16-31-25-22(15-26)21(19-9-5-3-6-10-19)14-23(27-25)20-11-7-4-8-12-20/h3-14H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMILPKZVVHFCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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